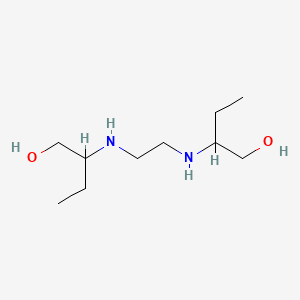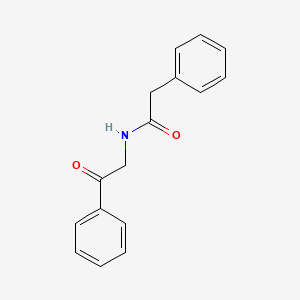
N-phenacyl-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenacyl-2-phenylacetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of a phenacyl group and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenacyl-2-phenylacetamide typically involves the reaction of phenacyl bromide with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. The general reaction scheme is as follows:
Phenacyl Bromide+2-PhenylacetamideTriethylamine, Ethanol, Refluxthis compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-phenacyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzophenone derivatives.
Reduction: Formation of phenethyl alcohol derivatives.
Substitution: Formation of various substituted phenacyl derivatives.
Aplicaciones Científicas De Investigación
N-phenacyl-2-phenylacetamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-phenacyl-2-phenylacetamide involves its interaction with specific molecular targets. The phenacyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.
Comparación Con Compuestos Similares
N-phenylacetamide: A simpler analog with a single phenyl group attached to the acetamide moiety.
Phenacyl bromide: A precursor used in the synthesis of N-phenacyl-2-phenylacetamide.
2-phenylacetamide: Another precursor involved in the synthesis.
Uniqueness: this compound is unique due to the presence of both phenacyl and phenylacetamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
N-phenacyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBTLRMBZNIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2667484.png)
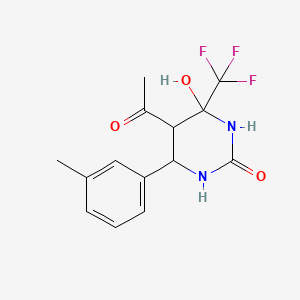
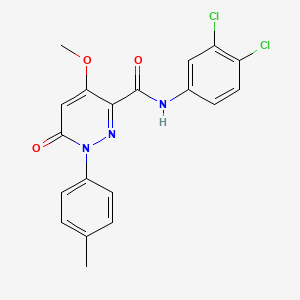
![N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2667490.png)
![3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2667491.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)
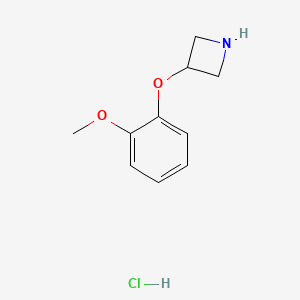
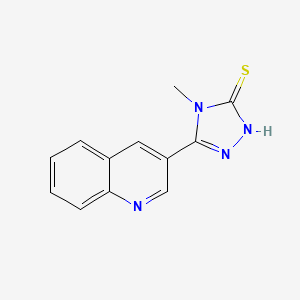
![N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2667497.png)
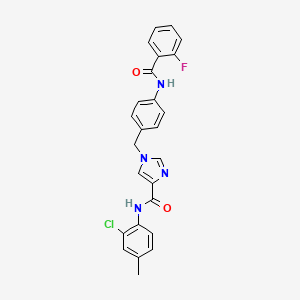
![1-(Chloromethyl)-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2667501.png)
